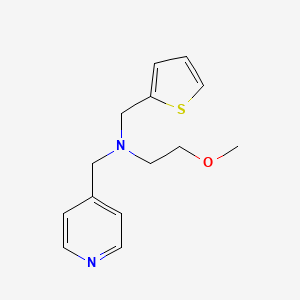![molecular formula C22H30N4O B3813189 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane](/img/structure/B3813189.png)
1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
描述
The compound “1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane” is a complex organic molecule that contains a 1,2,3-triazole ring, a cycloheptyl group, a carbonyl group, and a phenylazepane group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The cycloheptyl group is a seven-membered carbon ring, the carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the phenylazepane group is a seven-membered carbon ring attached to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The cycloheptyl group, carbonyl group, and phenylazepane group would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cycloheptyl group, the carbonyl group, and the phenylazepane group. These groups would likely be arranged in a specific orientation relative to each other, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the carbonyl group, and the phenyl group. The 1,2,3-triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the carbon between the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1-cycloheptyltriazol-4-yl)-(4-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-6-1-2-7-13-20)25-15-8-11-19(14-16-25)18-9-4-3-5-10-18/h3-5,9-10,17,19-20H,1-2,6-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQNZOJWOWPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-(2-phenylethyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3813107.png)
![1-(cyclohexylmethyl)-N-[2-(3-pyridinyloxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3813121.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B3813127.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B3813147.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3813151.png)
![1-(8-chloroquinolin-2-yl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3813155.png)
![methyl (2S,4S)-4-{[(4-methoxy-3-methylphenyl)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3813163.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3813164.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3813165.png)
![1,2-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B3813168.png)
![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3813186.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3813187.png)